
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is commonly used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is known for its high purity and stability, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) typically involves the interaction of yttrium nitrate hydrate with 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solution. The reaction is carried out under controlled conditions, and the product is purified through crystallization . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The major products formed from these reactions are typically yttrium oxide and other yttrium coordination compounds .
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of yttrium-containing materials, including thin films and nanoparticles.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in certain medical imaging techniques.
Wirkmechanismus
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) exerts its effects is primarily through its role as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to form yttrium oxide, which then deposits as a thin film on the desired substrate. This process involves the breaking of the metal-ligand bonds and the formation of new bonds with the substrate material .
Vergleich Mit ähnlichen Verbindungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) can be compared with other similar compounds such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Used as a catalyst in various organic reactions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III): Utilized as a doping agent in light-emitting diodes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Employed in the formation of thin films for electronic applications.
The uniqueness of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) lies in its high stability and purity, making it particularly suitable for applications requiring precise and reliable deposition of yttrium oxide films .
Eigenschaften
Molekularformel |
C33H57O6Y |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium(3+) |
InChI |
InChI=1S/3C11H19O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
MERKDLFFLLKKRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
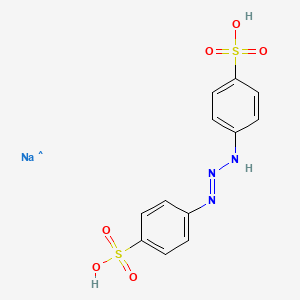
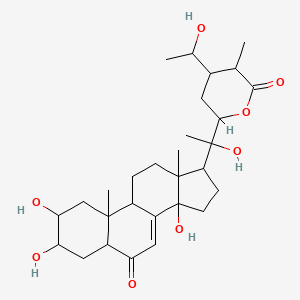
![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)
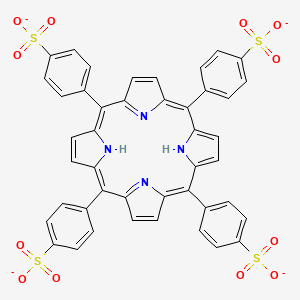
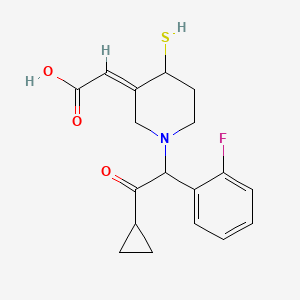
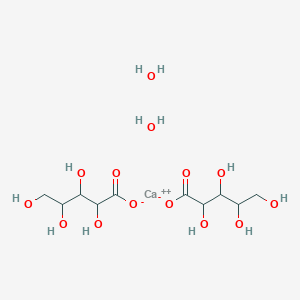
![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)
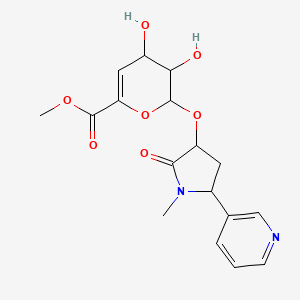
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
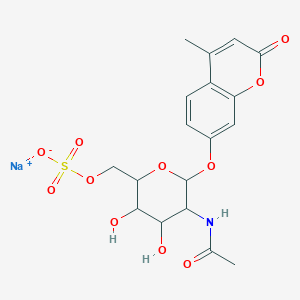
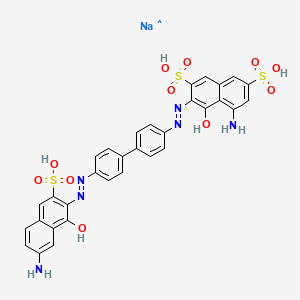
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
